molecular formula C12H12N2O5S2 B1619861 Benzenesulfonamide, 4,4'-oxybis- CAS No. 7566-41-8

Benzenesulfonamide, 4,4'-oxybis-

Cat. No.: B1619861
CAS No.: 7566-41-8
M. Wt: 328.4 g/mol
InChI Key: OODSXPZTBWKLTE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4,4’-oxybis- is an organic compound with the molecular formula C12H12N2O5S2. It is a derivative of benzenesulfonamide, characterized by the presence of an oxygen bridge between two benzenesulfonamide groups. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Biochemical Analysis

Biochemical Properties

Benzenesulfonamide, 4,4’-oxybis- plays a significant role in biochemical reactions, particularly in the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in maintaining pH balance within cancer cells. The inhibition of CA IX by Benzenesulfonamide, 4,4’-oxybis- leads to a disruption in pH regulation, which can inhibit tumor growth . Additionally, Benzenesulfonamide, 4,4’-oxybis- interacts with other enzymes and proteins, such as carbonic anhydrase II (CA II), although it shows higher selectivity for CA IX .

Cellular Effects

Benzenesulfonamide, 4,4’-oxybis- has been shown to affect various types of cells, particularly cancer cells. In breast cancer cell lines, such as MDA-MB-231 and MCF-7, Benzenesulfonamide, 4,4’-oxybis- exhibits significant anti-proliferative activity . It induces apoptosis in these cells, leading to cell death. The compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the pH balance and inhibiting key enzymes like CA IX .

Molecular Mechanism

The molecular mechanism of Benzenesulfonamide, 4,4’-oxybis- involves its binding interactions with carbonic anhydrase IX. By binding to the active site of CA IX, Benzenesulfonamide, 4,4’-oxybis- inhibits the enzyme’s activity, leading to a decrease in pH regulation within cancer cells . This inhibition results in the disruption of cellular processes that rely on proper pH balance, ultimately leading to cell death. Additionally, Benzenesulfonamide, 4,4’-oxybis- may also affect gene expression by altering the activity of transcription factors involved in pH regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenesulfonamide, 4,4’-oxybis- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzenesulfonamide, 4,4’-oxybis- remains stable under certain conditions, allowing for prolonged inhibition of CA IX and sustained anti-proliferative activity . Degradation of the compound over time can lead to a decrease in its effectiveness, highlighting the importance of optimizing storage and handling conditions in laboratory settings .

Dosage Effects in Animal Models

The effects of Benzenesulfonamide, 4,4’-oxybis- vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of CA IX, leading to anti-tumor effects without significant toxicity . At higher doses, Benzenesulfonamide, 4,4’-oxybis- may cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve optimal anti-tumor activity while minimizing toxicity .

Metabolic Pathways

Benzenesulfonamide, 4,4’-oxybis- is involved in metabolic pathways related to pH regulation and carbonic anhydrase activity. The compound interacts with enzymes such as carbonic anhydrase IX and carbonic anhydrase II, affecting their activity and subsequently influencing metabolic flux and metabolite levels . By inhibiting CA IX, Benzenesulfonamide, 4,4’-oxybis- disrupts the balance of bicarbonate and hydrogen ions, leading to changes in cellular metabolism and pH regulation .

Transport and Distribution

Within cells and tissues, Benzenesulfonamide, 4,4’-oxybis- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of Benzenesulfonamide, 4,4’-oxybis- are crucial for its effectiveness in inhibiting CA IX and exerting its anti-tumor effects .

Subcellular Localization

The subcellular localization of Benzenesulfonamide, 4,4’-oxybis- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on carbonic anhydrase IX . The localization of Benzenesulfonamide, 4,4’-oxybis- within the cell is essential for its activity and function in disrupting pH regulation and inhibiting tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4,4’-oxybis- typically involves the reaction of benzenesulfonyl chloride with 4-aminophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes a coupling reaction to form the final product. The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include water or organic solvents like dichloromethane.

    Catalysts: No specific catalysts are usually required for this reaction.

Industrial Production Methods

Industrial production of benzenesulfonamide, 4,4’-oxybis- follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.

    Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4,4’-oxybis- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Benzenesulfonamide, 4,4’-oxybis- has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the design and synthesis of novel anticancer and antimicrobial agents.

    Biological Studies: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of carbonic anhydrase enzymes.

    Industrial Applications: It is employed in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, which lacks the oxygen bridge, is widely used in medicinal chemistry.

    4-Aminobenzenesulfonamide: Another derivative with similar applications in enzyme inhibition and medicinal chemistry.

Uniqueness

Benzenesulfonamide, 4,4’-oxybis- is unique due to its oxygen bridge, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to inhibit specific enzymes and interact with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(4-sulfamoylphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H,(H2,13,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODSXPZTBWKLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064743
Record name Benzenesulfonamide, 4,4'-oxybis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7566-41-8
Record name 4,4′-Oxybis[benzenesulfonamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7566-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4,4'-oxybis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4,4'-oxybis-
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Record name Benzenesulfonamide, 4,4'-oxybis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-oxydi(benzenesulphonamide)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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